2,6-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,6-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their wide range of biological activities and medicinal applications. This particular compound has garnered interest due to its potential antibacterial properties and its role in various scientific research applications.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit significant anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
It is suggested that benzothiazole derivatives may inhibit the cyclo-oxygenase (cox) pathways, specifically cox-2, which is induced at sites of inflammation to generate prostaglandins . This inhibition could result in reduced inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where it inhibits the cyclo-oxygenase enzymes, COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins and leukotrienes, which are key mediators of inflammation and pain .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential anti-inflammatory and analgesic activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the cyclization of thioformanilides using reagents such as 2,6-dichloro-3,5-dicyano-1,4-benzoquinone in dichloromethane at ambient temperature . Another method involves the condensation of 2-aminobenzenethiols with nitriles in the presence of a copper catalyst, which enables the efficient synthesis of 2-substituted benzothiazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reagents like palladium on carbon (Pd/C) in ethanol.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Palladium on carbon (Pd/C) in ethanol.
Substitution: Various nucleophiles in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazoles, while reduction can lead to the formation of amines.
Scientific Research Applications
2,6-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-amino-6-nitrobenzothiazole: Known for its selective cytotoxicity against tumorigenic cell lines.
N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine: Evaluated for its anti-inflammatory and analgesic activities.
Uniqueness
2,6-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to its dual presence of nitro and chloro groups, which enhance its antibacterial properties and make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2,6-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S/c15-8-2-1-3-9(16)12(8)13(20)18-14-17-10-5-4-7(19(21)22)6-11(10)23-14/h1-6H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLHYNVDUBFXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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